Theaflavin 3'-O-gallate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

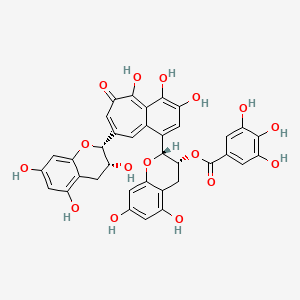

[(2R,3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-1-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H28O16/c37-14-5-20(39)18-10-26(45)34(50-27(18)7-14)12-1-16-17(9-25(44)33(48)30(16)32(47)24(43)2-12)35-29(11-19-21(40)6-15(38)8-28(19)51-35)52-36(49)13-3-22(41)31(46)23(42)4-13/h1-9,26,29,34-35,37-42,44-46,48H,10-11H2,(H,43,47)/t26-,29-,34-,35-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPLOTACQBREROW-WQLSNUALSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C(=CC(=C4O)O)C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C(=CC(=C4O)O)[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H28O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30951233 | |

| Record name | 5,7-Dihydroxy-2-[3,4,6-trihydroxy-5-oxo-8-(3,5,7-trihydroxy-3,4-dihydro-2H-1-benzopyran-2-yl)-5H-benzo[7]annulen-1-yl]-3,4-dihydro-2H-1-benzopyran-3-yl 3,4,5-trihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

716.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28543-07-9 | |

| Record name | Theaflavin 3′-gallate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28543-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Theaflavin monogallate B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028543079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,7-Dihydroxy-2-[3,4,6-trihydroxy-5-oxo-8-(3,5,7-trihydroxy-3,4-dihydro-2H-1-benzopyran-2-yl)-5H-benzo[7]annulen-1-yl]-3,4-dihydro-2H-1-benzopyran-3-yl 3,4,5-trihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Theaflavin 3'-O-gallate: A Technical Guide on its Anti-Cancer Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theaflavin (B1682790) 3'-O-gallate (TF-2), a key polyphenol found in black tea, is gaining significant attention for its potential as a multifaceted anti-cancer agent. It belongs to the theaflavin class of compounds, which are formed during the enzymatic oxidation of catechins in the fermentation process of tea leaves. Structurally, theaflavins possess a unique benzotropolone core. TF-2, specifically, has demonstrated potent anti-proliferative, pro-apoptotic, and anti-metastatic properties across a range of cancer cell lines. This technical guide provides an in-depth overview of the molecular mechanisms of action of TF-2 in cancer cells, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways involved.

Core Mechanisms of Action in Cancer Cells

Theaflavin 3'-O-gallate exerts its anti-cancer effects through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of metastasis. These effects are underpinned by its ability to modulate critical cellular signaling pathways that are often dysregulated in cancer.

Induction of Apoptosis

TF-2 is a potent inducer of programmed cell death (apoptosis) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: TF-2 can increase the ratio of pro-apoptotic to anti-apoptotic proteins of the Bcl-2 family. Specifically, it has been shown to upregulate the expression of Bax and downregulate the expression of Bcl-2 and Bcl-xL. This shift in balance leads to a loss of mitochondrial membrane potential, triggering the release of cytochrome c into the cytoplasm. Cytosolic cytochrome c then activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[1][2]

-

Extrinsic Pathway: Evidence suggests that TF-2 can also enhance the expression of death receptors such as DR5 on the surface of cancer cells.[1] This sensitization allows for the activation of the extrinsic apoptotic pathway, which involves the activation of caspase-8 and subsequent cleavage of downstream effector caspases.[1] The activation of caspases-3, -7, -8, and -9 are common markers of apoptosis induced by theaflavins.[1][3]

Cell Cycle Arrest

TF-2 can halt the progression of the cell cycle, primarily at the G1 and G2/M phases, thereby preventing cancer cell proliferation.

-

G1 Phase Arrest: In some cancer cell lines, such as cisplatin-resistant ovarian cancer cells, TF-2 induces G1 cell cycle arrest.[4][5] This is often achieved by downregulating the expression of key G1 phase regulators, including cyclin D1, CDK2, and CDK4.[1][4] The inhibition of these proteins prevents the cell from passing the G1/S checkpoint.

-

G2/M Phase Arrest: In other cancer types, like prostate cancer, theaflavins have been shown to cause an accumulation of cells in the G2/M phase.[6] This effect is associated with the modulation of proteins such as p21, cdc25C, and cyclin B.[7]

Inhibition of Metastasis

Theaflavins, including TF-2, have demonstrated the ability to suppress cancer cell migration and invasion, key processes in metastasis. This is achieved by targeting matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, allowing cancer cells to spread. Specifically, theaflavins have been shown to downregulate the expression and activity of MMP-2 and MMP-9.[8]

Modulation of Key Signaling Pathways

The anti-cancer effects of TF-2 are largely mediated by its ability to interfere with crucial intracellular signaling pathways that control cell survival, proliferation, and apoptosis.

-

PI3K/Akt Pathway: The PI3K/Akt pathway is a central regulator of cell survival and is often hyperactivated in cancer. TF-2 has been shown to inhibit this pathway by reducing the phosphorylation of Akt.[1][3][4] This inhibition leads to decreased cell survival and can sensitize cancer cells to apoptosis. The downstream effectors of Akt, such as mTOR, are also consequently inhibited.[1]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway plays a role in cell proliferation and differentiation. While some studies suggest that TF-2's effects are independent of the MAPK pathway in certain cancers like ovarian carcinoma, others indicate its involvement in different contexts.[9][10][11] For instance, theaflavins have been reported to induce apoptosis in some cancer cells through the activation of JNK and p38 MAPK pathways.[6]

-

NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that promotes inflammation and cell survival. Theaflavins can inhibit the activation of NF-κB, which contributes to their anti-inflammatory and anti-cancer properties.[12][13] This inhibition prevents the transcription of NF-κB target genes that are involved in cell proliferation and survival.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound and related theaflavins in various cancer cell lines.

Table 1: IC50 Values of Theaflavins in Various Cancer Cell Lines

| Cancer Cell Line | Cancer Type | Theaflavin Derivative | IC50 Value (µM) | Reference |

| BEL-7402 | Liver Cancer | Theaflavin-3'-gallate (TF2B) | 110 | [14] |

| MKN-28 | Gastric Cancer | Theaflavin-3'-gallate (TF2B) | 220 | [14] |

| HCT116 | Colon Carcinoma | Theaflavin-3-gallate (TF-3-G) | 49.57 ± 0.54 | [15] |

| HCT116 | Colon Carcinoma | isoneoTF-3-G | 56.32 ± 0.34 | [2] |

| KYSE 510 | Esophageal Squamous | Theaflavin 3,3'-digallate | 18 | [16] |

| A2780/CP70 | Cisplatin-Resistant Ovarian | Theaflavin-3, 3′-digallate (TF3) | 23.81 | [7] |

| SPC-A-1 | Lung Adenocarcinoma | Theaflavin 3,3'-digallate | 4.78 | [17] |

Note: IC50 values can vary between studies due to different experimental conditions.[17]

Table 2: Modulation of Key Proteins by Theaflavins in Cancer Cells

| Protein | Effect | Cancer Cell Line | Theaflavin Derivative | Reference |

| p-Akt | Downregulation | OVCAR-3, A2780/CP70 | Theaflavin-3, 3′-digallate (TF3) | [1][4] |

| Bcl-2 | Downregulation | PC-3, HeLa | Theaflavin (TF1) | [1] |

| Bax | Upregulation | PC-3, OVCAR-3, A2780/CP70 | Theaflavins (TF1, TF2a, TF2b, TF3) | [1] |

| Cleaved Caspase-3 | Upregulation | PC-3, OVCAR-3, A2780/CP70 | Theaflavins (TF1, TF2a, TF2b, TF3) | [1] |

| Cleaved Caspase-9 | Upregulation | PC-3 | Theaflavin (TF1) | [1] |

| Cyclin D1 | Downregulation | A2780/CP70, OVCAR-3 | Theaflavin-3, 3′-digallate (TF3) | [1] |

| CDK4 | Downregulation | A2780/CP70, OVCAR-3 | Theaflavin-3, 3′-digallate (TF3) | [1] |

| MMP-2, MMP-9 | Downregulation | Hepatocellular Carcinoma cells | Theaflavins | [8] |

| NF-κB | Inhibition of activation | JB6 Mouse Epidermal Cells | Theaflavins | [13] |

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: Inhibition of the PI3K/Akt survival pathway by this compound.

Caption: Induction of apoptosis by this compound via intrinsic and extrinsic pathways.

Experimental Workflow Diagram

Caption: A generalized workflow for Western Blot analysis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., A2780/CP70) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-50 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Western Blot Analysis

-

Protein Extraction: Treat cells with TF-2 for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, Caspase-3, β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: Seed cells and treat with different concentrations of TF-2 for 24-48 hours.

-

Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using analysis software.

Conclusion

This compound exhibits significant anti-cancer activity through a multi-pronged approach that includes the induction of apoptosis, arrest of the cell cycle, and inhibition of metastasis. Its ability to modulate key signaling pathways, particularly the PI3K/Akt and NF-κB pathways, underscores its potential as a valuable compound in the development of novel cancer therapies. The data presented in this guide highlight the potent and selective action of TF-2 against various cancer cell types. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential and to translate these promising findings into effective cancer treatments.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Anti-Cancer Properties of Theaflavins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory effect of black tea pigments, theaflavin‑3/3'-gallate against cisplatin-resistant ovarian cancer cells by inducing apoptosis and G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitory effect of black tea pigments, theaflavin-3/3′-gallate against cisplatin-resistant ovarian cancer cells by inducing apoptosis and G1 cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Theaflavins - NutraPedia [nutrahacker.com]

- 7. Theaflavin-3, 3′-digallate induces apoptosis and G2 cell cycle arrest through the Akt/MDM2/p53 pathway in cisplatin-resistant ovarian cancer A2780/CP70 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Theaflavins suppress tumor growth and metastasis via the blockage of the STAT3 pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Theaflavin-3, 3'-digallate decreases human ovarian carcinoma OVCAR-3 cell-induced angiogenesis via Akt and Notch-1 pathways, not via MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Theaflavin-3, 3′-digallate decreases human ovarian carcinoma OVCAR-3 cell-induced angiogenesis via Akt and Notch-1 pathways, not via MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. academic.oup.com [academic.oup.com]

- 14. The theaflavin monomers inhibit the cancer cells growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery and Characterization of a Distinctive Theaflavin-3-Gallate Isomer from Camellia ptilophylla with Potent Anticancer Properties Against Human Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. resgroup.ccny.cuny.edu [resgroup.ccny.cuny.edu]

- 17. benchchem.com [benchchem.com]

Theaflavin 3'-O-gallate antioxidant properties and free radical scavenging

An In-depth Technical Guide on the Antioxidant Properties and Free Radical Scavenging of Theaflavin (B1682790) 3'-O-gallate

Introduction

Theaflavin 3'-O-gallate, a key polyphenolic compound found in black tea, is formed during the enzymatic oxidation of catechins during the fermentation process.[1] As one of the four principal theaflavins, it contributes significantly to the color and taste of black tea. Extensive research has highlighted its potent antioxidant and free radical-scavenging properties, which are central to its various health benefits, including anti-inflammatory, anti-carcinogenic, and anti-pathogenic activities.[2][3] This technical guide provides a comprehensive overview of the antioxidant profile of this compound, intended for researchers, scientists, and professionals in drug development.

Mechanism of Antioxidant Action

The antioxidant capacity of this compound stems from two primary mechanisms: direct free radical scavenging and metal ion chelation.[2]

-

Free Radical Scavenging: The molecular structure of theaflavins, particularly the presence of multiple hydroxyl (-OH) groups on the benzotropolone core and the galloyl moiety, enables them to donate hydrogen atoms to neutralize highly reactive free radicals.[2][4] This process interrupts the propagation of chain reactions that lead to oxidative damage. The galloyl group, in particular, is crucial for the potent antioxidant activity observed in theaflavin derivatives.[3][4] Studies have shown that the number of galloyl groups is positively correlated with antioxidant efficacy.[4] this compound and its isomers are effective scavengers of various reactive oxygen species (ROS), including hydroxyl radicals, hydrogen peroxide, and superoxide (B77818) radicals.[3][5]

-

Metal Ion Chelation: this compound can chelate metal ions such as iron (Fe²⁺) and copper (Cu²⁺).[6] These transition metals can otherwise participate in Fenton-type reactions, generating highly damaging hydroxyl radicals. By sequestering these ions, theaflavins prevent the initiation of these oxidative cascades.

Quantitative Antioxidant Activity

The antioxidant efficacy of this compound has been quantified in various in vitro assays, often in comparison with its derivatives and other well-known antioxidants like (-)-epigallocatechin (B1671488) gallate (EGCG). The half-maximal inhibitory concentration (IC50), which represents the concentration required to scavenge 50% of free radicals, is a common metric. A lower IC50 value signifies higher antioxidant activity.

| Compound | Superoxide Radical (O₂⁻) Scavenging IC50 (µmol/L) | Hydrogen Peroxide (H₂O₂) Scavenging IC50 (µmol/L) | Hydroxyl Radical (·OH) Scavenging IC50 (µmol/L) | DPPH Radical Scavenging Ability |

| Theaflavin (TF1) | 14.50[7][8] | > EGCG, TF2A, TF2B, TF3[8] | > EGCG, TF2, TF3[5] | Less effective than EGCG and gallated theaflavins[5] |

| Theaflavin-3-gallate (TF2A) | ~18.6 - 26.7[7] | > TF2B, TF3[8] | < TF2B, TF3[5] | More effective than EGCG and TF1[5] |

| Theaflavin-3'-gallate (TF2B) | More effective than TF2A & TF3[8] | 0.39 [8] | More effective than TF1 and EGCG[5] | More effective than EGCG and TF1[5] |

| Theaflavin-3,3'-digallate (TF3) | 26.7[9] | 0.39[7][8][9] | Most effective scavenger [5][7] | Highest activity among theaflavins [5][7] |

| EGCG | 45.80[7][8] | > 10.00[8][9] | 38.60[9] | Less effective than TF2 and TF3[5] |

Note: The order of scavenging ability for hydroxyl radicals is TF3 > TF2 (A/B) > TF1 > EGCG.[5] For DPPH radicals, the order is TF3 > TF2 (A/B) > EGCG > TF1.[5] For hydrogen peroxide, the scavenging capacity is TF3 = TF2B > TF2A > TF1 > EGCG.[8]

Experimental Protocols

Detailed methodologies for key assays used to determine the antioxidant activity of this compound are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH free radical, causing a color change from purple to yellow.[10][11]

-

Reagents and Materials:

-

DPPH stock solution (e.g., 0.1 mM in methanol).

-

This compound and other test compounds.

-

Methanol or ethanol.

-

96-well microplate.

-

Spectrophotometer.

-

-

Procedure:

-

Prepare a series of concentrations of this compound in methanol.

-

Add a specific volume of the test sample solution to the wells of a 96-well plate.[12]

-

Add a fixed volume of the DPPH working solution to each well. A control well should contain only the solvent and the DPPH solution.[12]

-

Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).[12]

-

Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[11][12]

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

-

The IC50 value is determined by plotting the percentage of scavenging activity against the concentrations of the test compound.[10]

-

Chemiluminescence-Based ROS Scavenging Assays

This highly sensitive method was used to determine the IC50 values for scavenging superoxide, hydrogen peroxide, and hydroxyl radicals.[8][9]

-

Superoxide Radical (O₂⁻) Scavenging:

-

Superoxide radicals are generated in a luminol-hypoxanthine-xanthine oxidase system.[9]

-

The reaction mixture contains the test sample, hypoxanthine, and luminol (B1675438) in a phosphate (B84403) buffer.

-

The reaction is initiated by adding xanthine (B1682287) oxidase, and chemiluminescence intensity is measured immediately.[9]

-

The degree of inhibition of chemiluminescence corresponds to the superoxide scavenging activity.[9]

-

-

Hydrogen Peroxide (H₂O₂) Scavenging:

-

The reaction mixture includes the test sample, luminol, and horseradish peroxidase (HRP) in a phosphate buffer.[9]

-

The reaction is initiated by injecting a solution of H₂O₂.[9]

-

The chemiluminescence is recorded, and the scavenging rate is calculated based on the reduction in light emission compared to a control.[9]

-

-

Hydroxyl Radical (·OH) Scavenging:

-

Hydroxyl radicals are generated via the Fenton reaction (Fe²⁺ + H₂O₂).[9]

-

The assay system contains the sample, luminol, and FeSO₄ in a phosphate buffer.

-

The reaction is initiated by the addition of H₂O₂.[9]

-

Scavenging activity is determined by measuring the inhibition of the chemiluminescence produced.[9]

-

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment.

-

Principle: The assay uses a fluorescent probe, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is non-fluorescent until it is deacetylated by intracellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[13] Antioxidants reduce the level of ROS, thereby decreasing the fluorescence intensity.

-

Procedure:

-

Seed cells (e.g., human fibroblasts or cancer cell lines) in a multi-well plate and allow them to adhere.[13]

-

Treat the cells with various concentrations of this compound for a specified period.

-

Wash the cells and then stain them with a DCFH-DA solution (e.g., 10 μM) in the dark.[13]

-

Induce oxidative stress by adding a pro-oxidant, such as H₂O₂.

-

Measure the fluorescence intensity using a fluorescence microscope or a microplate reader.[13]

-

A reduction in fluorescence in theaflavin-treated cells compared to the control indicates cellular antioxidant activity.

-

Visualizations of Workflows and Pathways

Experimental Workflow Diagram

Caption: Workflow for the DPPH Radical Scavenging Assay.

Signaling Pathway Diagram

Theaflavins have been shown to modulate intracellular signaling pathways to enhance the cellular antioxidant defense system. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[14][10][15]

Caption: Activation of the Nrf2/ARE pathway by this compound.

Under conditions of oxidative stress, or through the action of theaflavins, Nrf2 is released from its repressor protein Keap1 in the cytoplasm.[10] The active Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter region of various genes.[10] This binding initiates the transcription of a suite of antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD), thereby bolstering the cell's ability to combat oxidative damage.[14][15]

Conclusion

This compound is a potent antioxidant polyphenol abundant in black tea. Its strong free radical scavenging capabilities, particularly against hydrogen peroxide and hydroxyl radicals, are well-documented and are largely attributed to the hydroxyl groups on its benzotropolone ring and its galloyl moiety.[3][8] Furthermore, its ability to modulate critical cellular antioxidant pathways, such as the Nrf2/ARE system, underscores its potential as a therapeutic agent in conditions associated with oxidative stress.[10][15] The quantitative data and standardized protocols presented in this guide provide a valuable resource for researchers and drug development professionals exploring the multifaceted biological activities of this promising natural compound.

References

- 1. Theaflavin-3-gallate - LKT Labs [lktlabs.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Theaflavin Chemistry and Its Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Comprehensive Review of Theaflavins: Physiological Activities, Synthesis Techniques, and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Radical-scavenging abilities and antioxidant properties of theaflavins and their gallate esters in H2O2-mediated oxidative damage system in the HPF-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The antioxidant properties of theaflavins and their gallate esters--radical scavengers or metal chelators? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Evaluation of the antioxidant effects of four main theaflavin derivatives through chemiluminescence and DNA damage analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. Discovery and Characterization of a Distinctive Theaflavin-3-Gallate Isomer from Camellia ptilophylla with Potent Anticancer Properties Against Human Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. Theaflavin-3,3′-Digallate Protects Cartilage from Degradation by Modulating Inflammation and Antioxidant Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Inflammatory Properties of Theaflavin 3'-O-gallate and Its Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anti-inflammatory effects of theaflavin (B1682790) 3'-O-gallate and its closely related, extensively studied derivative, theaflavin 3,3'-digallate (TFDG), a prominent polyphenol found in black tea. This document summarizes key quantitative findings, details common experimental protocols, and visualizes the underlying molecular pathways to support further research and development in inflammation therapeutics.

Core Findings: Theaflavin 3,3'-digallate as a Potent Anti-Inflammatory Agent

Theaflavin 3,3'-digallate (TFDG), often referred to as TF3 in scientific literature, has demonstrated significant anti-inflammatory properties across a range of in vitro models.[1][2] Its mechanism of action is primarily attributed to the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.[3][4] The presence of the gallic acid moiety is considered crucial for its potent anti-inflammatory activity.[1][5]

Data Presentation: Quantitative Effects on Inflammatory Markers

The following tables summarize the quantitative data from various in vitro studies investigating the effects of TFDG on key inflammatory mediators.

Table 1: Inhibition of Pro-inflammatory Cytokine and Enzyme Expression

| Cell Line | Inflammatory Stimulus | TFDG Concentration | Target Molecule | Effect | Reference |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Not specified | TNF-α, IL-1β, IL-6 | Inhibition of expression | [6] |

| PMA-primed U937 Cells | Lipopolysaccharide (LPS) | Not specified | TNF-α, IL-1β, IL-6 | Inhibition of expression | [6] |

| Chondrocytes | Interleukin-1β (IL-1β) | 20 µM and 40 µM | IL-6, TNF-α, iNOS, COX-2 | Significant downregulation | [4] |

| JB6 P+ Cells | 12-O-tetradecanoylphorbol-13-acetate (TPA) | 5-20 µM | NF-κB activation | Concentration-dependent inhibition | [7] |

Table 2: Inhibition of Nitric Oxide (NO) Production and Related Enzymes

| Cell Line | Inflammatory Stimulus | TFDG Concentration | Target Molecule | Effect | Reference |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 50 µM | Nitric Oxide (NO) | 82.4% inhibition of synthesis | [8] |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Not specified | Inducible NO Synthase (iNOS) | Reduced protein and mRNA levels | [5][9] |

Table 3: Effects on Cell Viability

| Cell Line | TFDG Concentration | Duration | Effect on Cell Viability | Reference |

| Chondrocytes | Below 40 µM | 24h | Safe, promotes growth | [4] |

| Chondrocytes | Above 80 µM | 48h | Significant inhibition of proliferation | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vitro findings. The following sections outline standard protocols for key experiments cited in the literature on theaflavin's anti-inflammatory effects.

Cell Culture and Treatment

Murine macrophage cell lines, such as RAW 264.7, and human chondrocytes are commonly used to model inflammation in vitro.[4][5][6] Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are pre-treated with varying concentrations of TFDG for a specified period before being stimulated with an inflammatory agent like lipopolysaccharide (LPS) or Interleukin-1β (IL-1β) to induce an inflammatory response.[4][6]

Cell Viability Assay (MTT Assay)

To assess the cytotoxicity of TFDG, a colorimetric MTT assay is frequently employed. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of TFDG concentrations for 24-48 hours.

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

Quantification of Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying the concentration of secreted pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in cell culture supernatants.

-

Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Blocking: Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

-

Sample Incubation: Add cell culture supernatants and standards to the wells and incubate.

-

Detection Antibody: Add a biotinylated detection antibody specific for the cytokine.

-

Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Substrate Addition: Add a chromogenic substrate (e.g., TMB) and stop the reaction with a stop solution.

-

Absorbance Measurement: Measure the absorbance at 450 nm and calculate the cytokine concentration based on the standard curve.

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in inflammatory signaling pathways, such as phosphorylated forms of p38, ERK, JNK, and IκBα.[3]

-

Protein Extraction: Lyse the treated cells to extract total proteins.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Gene Expression Analysis (RT-qPCR)

Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is employed to measure the mRNA expression levels of inflammatory genes like iNOS, COX-2, TNF-α, IL-6, and IL-1β.[4]

-

RNA Extraction: Isolate total RNA from treated cells using a suitable kit.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR: Perform quantitative PCR using the cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: Analyze the amplification data and normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH or β-actin). The relative gene expression is often calculated using the 2-ΔΔCt method.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by Theaflavin 3,3'-digallate and a typical experimental workflow.

References

- 1. Theaflavin Chemistry and Its Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Review of Theaflavins: Physiological Activities, Synthesis Techniques, and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Theaflavin-3,3′-Digallate Protects Cartilage from Degradation by Modulating Inflammation and Antioxidant Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Theaflavin-3,3'-digallate from black tea blocks the nitric oxide synthase by down-regulating the activation of NF-kappaB in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro and in vivo anti-inflammatory effects of theaflavin-3,3'-digallate on lipopolysaccharide-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. resgroup.ccny.cuny.edu [resgroup.ccny.cuny.edu]

- 9. Theaflavin-3,3'-digallate from black tea blocks the nitric oxide synthase by down-regulating the activation of NF-kappaB in macrophages. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

Theaflavin 3,3'-O-digallate: A Technical Guide to its Apoptotic Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Abstract: Theaflavin-3,3'-digallate (TF3), a principal polyphenol in black tea, has garnered significant attention for its potent anti-cancer properties. A substantial body of evidence indicates that TF3 exerts its therapeutic effects primarily by inducing programmed cell death, or apoptosis, in a wide range of cancer cells while exhibiting lower cytotoxicity towards normal cells. This technical guide provides an in-depth exploration of the core molecular signaling pathways modulated by TF3 to trigger apoptosis. It consolidates quantitative data, details key experimental methodologies, and presents visual diagrams of the signaling cascades to serve as a comprehensive resource for researchers in oncology and drug development.

Core Signaling Pathways in TF3-Induced Apoptosis

Theaflavin-3,3'-digallate orchestrates apoptosis through a multi-pronged approach, engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Its influence extends to the modulation of key regulatory networks, including the Bcl-2 family of proteins, the PI3K/Akt/p53 axis, and the Mitogen-Activated Protein Kinase (MAPK) cascade.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major target of TF3. This cascade is initiated by intracellular stress signals, leading to mitochondrial outer membrane permeabilization (MOMP). TF3 promotes this by altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.[1][2]

-

Upregulation of Pro-Apoptotic Proteins: TF3 treatment increases the expression of pro-apoptotic proteins such as Bax and Bak.[2][3][4] These proteins translocate to the mitochondria, where they form pores in the outer membrane.

-

Downregulation of Anti-Apoptotic Proteins: Concurrently, TF3 reduces the levels of anti-apoptotic proteins like Bcl-xL, Mcl-1, and survivin, which normally function to inhibit Bax and Bak.[1][3][4]

-

Cytochrome c Release and Apoptosome Formation: The increased mitochondrial permeability leads to the release of cytochrome c into the cytosol.[2][3] Cytosolic cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the assembly of the apoptosome, which then recruits and activates pro-caspase-9.

-

Caspase Cascade Activation: Activated caspase-9 proceeds to cleave and activate effector caspases, primarily caspase-3.[1][3] This final step leads to the execution phase of apoptosis, characterized by the cleavage of cellular substrates like PARP, resulting in the hallmark morphological changes of apoptotic cell death.[4][5]

References

- 1. Theaflavin-3, 3′-digallate induces apoptosis and G2 cell cycle arrest through the Akt/MDM2/p53 pathway in cisplatin-resistant ovarian cancer A2780/CP70 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Theaflavin-3,3′-Digallate Plays a ROS-Mediated Dual Role in Ferroptosis and Apoptosis via the MAPK Pathway in Human Osteosarcoma Cell Lines and Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Theaflavin-3,3′-digallate triggers apoptosis in osteosarcoma cells via the caspase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Inhibitory effect of black tea pigments, theaflavin-3/3′-gallate against cisplatin-resistant ovarian cancer cells by inducing apoptosis and G1 cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Theaflavin 3'-O-gallate from Black Tea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theaflavin (B1682790) 3'-O-gallate, a prominent bioactive polyphenol in black tea, has garnered significant scientific interest for its diverse pharmacological activities, including its potent antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Theaflavin 3'-O-gallate. It details comprehensive experimental protocols for its extraction from black tea, purification through various chromatographic techniques, and structural elucidation. Quantitative data on yield and purity are systematically presented, and a proposed signaling pathway for its pro-oxidant activity in cancer cells is visualized. This document serves as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Black tea (Camellia sinensis), a globally consumed beverage, is distinguished by its characteristic dark color and robust flavor, which develop during the enzymatic oxidation (fermentation) of green tea leaves. This process transforms the native catechins into a complex mixture of polyphenols, primarily theaflavins and thearubigins. Theaflavins are responsible for the bright orange-red hue and brisk taste of black tea.

Among the various theaflavin derivatives, this compound (TF3'G) is a significant component, formed through the enzymatic co-oxidation of epicatechin gallate (ECG) and epigallocatechin (EGC). Structurally, it possesses a benzotropolone ring, which is characteristic of theaflavins, with a gallate moiety esterified at the 3'-position of the flavan-3-ol (B1228485) structure. The presence and position of the galloyl group are believed to significantly influence its biological activity.

This guide outlines the methodologies for the efficient isolation and purification of this compound, providing detailed protocols and quantitative data to facilitate further research and development.

Experimental Protocols

Extraction of Crude Theaflavins from Black Tea

The initial step involves the extraction of a crude mixture of theaflavins from black tea leaves. A common and effective method utilizes a combination of aqueous and organic solvents.

Protocol 2.1.1: Solvent Extraction

-

Sample Preparation: Grind dry black tea leaves into a fine powder to increase the surface area for extraction.

-

Initial Extraction: Suspend the tea powder in a 70% methanol (B129727) solution at a ratio of 1:10 (w/v) (e.g., 100 g of tea powder in 1 L of 70% methanol).

-

Heating and Agitation: Heat the mixture to 70°C and stir for 60 minutes to facilitate the extraction of polyphenols.

-

Filtration: Filter the mixture through cheesecloth or a similar filter to remove the solid tea leaf residues.

-

Solvent Partitioning: Concentrate the filtrate under reduced pressure to remove the methanol. Partition the resulting aqueous solution with an equal volume of ethyl acetate (B1210297). Repeat the ethyl acetate extraction three times.

-

Crude Extract Collection: Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure to obtain the crude theaflavin extract. From 100 g of black tea leaves, a yield of approximately 2 g of crude theaflavin extract can be expected.[1]

Purification of this compound

The crude extract contains a mixture of theaflavins, catechins, and other polyphenols. A multi-step chromatographic approach is typically employed for the isolation of pure this compound.

Protocol 2.2.1: Sephadex LH-20 Column Chromatography

Sephadex LH-20 is a size-exclusion chromatography resin that is effective for the separation of polyphenols.

-

Column Preparation: Swell Sephadex LH-20 resin in 35% aqueous acetone (B3395972) and pack it into a glass column (e.g., 3.0 cm I.D. x 32 cm).

-

Sample Loading: Dissolve the crude theaflavin extract (e.g., 100 mg) in a minimal volume of the mobile phase and load it onto the column.[2]

-

Elution: Elute the column with 35% aqueous acetone at a flow rate of 0.9 mL/min.[2]

-

Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing theaflavins.

-

Pooling and Concentration: Pool the fractions rich in theaflavins and concentrate them under reduced pressure.

Protocol 2.2.2: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution technique used for the final purification of this compound.

-

Column: A C18 reversed-phase column is typically used (e.g., COSMOSIL 5C18-MS-II, 20 mm I.D. × 250 mm, 5 µm).[3]

-

Mobile Phase:

-

Phase A: Water with 0.1% formic acid

-

Phase B: Acetonitrile

-

-

Gradient Elution: A typical gradient program is as follows: 0–30 min, 13% B; 30–50 min, 13–22% B; 50–70 min, 22–40% B.[3]

-

Flow Rate: A flow rate of 15 mL/min is commonly used for preparative scale.[3]

-

Detection: Monitor the elution at 380 nm, the characteristic absorption wavelength for theaflavins.

-

Fraction Collection: Collect the peak corresponding to this compound based on retention time comparison with a standard, if available, or proceed with characterization of the isolated peaks.

-

Final Product: Lyophilize the collected fraction to obtain pure this compound as a reddish-orange powder.

Quantitative Data

The yield and purity of this compound can vary depending on the source of black tea and the efficiency of the extraction and purification processes. The following tables provide representative data.

Table 1: Yield of Theaflavin Extract from Black Tea

| Starting Material | Extraction Method | Yield of Crude Extract | Reference |

| 100 g Black Tea Leaves | 70% Methanol followed by Ethyl Acetate Partitioning | ~2.0 g | [1] |

Table 2: Relative Abundance of Major Theaflavins in a Crude Extract

| Theaflavin Derivative | Abbreviation | Percentage in Crude Extract (%) |

| Theaflavin | TF | 4.8 |

| Theaflavin 3-O-gallate | TF3G | 2.1 |

| This compound | TF3'G | 2.7 |

| Theaflavin 3,3'-digallate | TFDG | 58.4 |

Note: The relative abundance can vary significantly between different black tea varieties.

Table 3: Purity of this compound after Purification

| Purification Step | Purity |

| Crude Extract | Variable (part of a mixture) |

| After Sephadex LH-20 | Enriched fraction |

| After Preparative HPLC | >95% |

Characterization

The identity and purity of the isolated this compound are confirmed using spectroscopic methods.

Table 4: Spectroscopic Data for a Theaflavin 3-O-gallate Stereoisomer

| Technique | Data | Reference |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ ion at m/z 717.1449 | [4] |

| ¹³C NMR (151 MHz, Methanol-d4) δ (ppm) | 186.23, 175.37, 173.17, 167.46, 158.38, 157.96, 157.70, 157.63, 156.62, 156.06, 155.85, 151.93, 147.32, 146.52, 140.10, 133.58, 130.57, 121.19, 117.40, 110.23, 100.85, 99.74, 82.50, 70.99, 61.69, 49.71, 33.85, 27.05, 26.78, 24.02, 23.86, 20.99, 20.86, 14.58 | [5] |

Note: The provided NMR data is for a stereoisomer of Theaflavin 3-O-gallate, isoneoTF-3-G. The spectral data for this compound is expected to be very similar.

Visualizations

Experimental Workflow

The overall process for the isolation and purification of this compound is summarized in the following workflow diagram.

Caption: Workflow for the isolation of this compound.

Signaling Pathway of Pro-oxidant Activity

In certain contexts, particularly in cancer cells, theaflavins can exhibit pro-oxidant activity, leading to oxidative stress and apoptosis.

Caption: Pro-oxidant and apoptotic signaling of this compound.

Conclusion

This technical guide provides a comprehensive framework for the discovery, isolation, and characterization of this compound from black tea. The detailed experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers and professionals. The elucidation of its biological activities, such as the pro-oxidant effects in cancer cells, opens avenues for further investigation into its therapeutic potential. The methodologies described can be adapted and optimized for the isolation of other theaflavin derivatives and related polyphenols, contributing to the broader exploration of the rich chemical diversity of natural products.

References

- 1. Theaflavin 3-gallate | C36H28O16 | CID 169167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Theaflavin-3,3′-Digallate Plays a ROS-Mediated Dual Role in Ferroptosis and Apoptosis via the MAPK Pathway in Human Osteosarcoma Cell Lines and Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Combination of HSCCC and Sephadex LH-20 methods An approach to isolation and purification of the main individual theaflavins from black tea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery and Characterization of a Distinctive Theaflavin-3-Gallate Isomer from Camellia ptilophylla with Potent Anticancer Properties Against Human Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Antiviral Activity of Theaflavin 3'-O-gallate

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides an in-depth examination of the antiviral properties of Theaflavin (B1682790) 3'-O-gallate (TF3), a key polyphenol found in black tea. It details its mechanisms of action against specific viruses, summarizes quantitative efficacy data, and outlines the experimental protocols utilized in foundational research.

Executive Summary

Theaflavin 3'-O-gallate (also referred to as Theaflavin-3-gallate or TF2B), a bioactive compound derived from the fermentation of tea leaves, has demonstrated significant antiviral activity across a range of pathogenic viruses. Research highlights its potential to inhibit viral entry, replication, and key enzymatic processes. This guide synthesizes the current scientific findings on its efficacy against Coronaviruses (SARS-CoV, SARS-CoV-2), Influenza viruses, and Herpes Simplex Virus (HSV), providing a technical resource for the scientific community. The multifaceted mechanism of action, encompassing direct viral enzyme inhibition and modulation of host inflammatory responses, positions this compound as a promising candidate for further antiviral drug development.

Antiviral Activity Against Coronaviruses (SARS-CoV and SARS-CoV-2)

This compound has been identified as a potent inhibitor of coronaviruses, targeting critical viral proteins essential for replication and maturation.

2.1 Mechanism of Action

The primary mechanism involves the inhibition of key viral proteases and interference with the virus's ability to enter host cells. For SARS-CoV-2, TF3 has been shown to block the main protease (Mpro or 3CLpro), an enzyme crucial for cleaving viral polyproteins into functional units, thereby halting viral replication.[1][2][3] Additionally, computational studies suggest that TF3 can bind to the RNA-dependent RNA polymerase (RdRp), another vital enzyme for viral transcription, and interfere with the interaction between the viral spike protein's receptor-binding domain (RBD) and the host cell's ACE2 receptor.[4][5][6][7]

2.2 Quantitative Data

The inhibitory effects of this compound on coronaviruses have been quantified through various in vitro assays.

| Virus | Target | Assay Type | Metric | Value | Cell Line | Citation |

| SARS-CoV-2 | Main Protease (Mpro) | Enzyme Inhibition | IC50 | 18.48 ± 1.29 µM | - | [1][2][3] |

| SARS-CoV | 3C-like Protease (3CLpro) | Enzyme Inhibition | IC50 | 7 µM | - | [8] |

| SARS-CoV-2 | Viral Replication | RT-qPCR | % Reduction | 75% at 200 µM | Vero | [1][2] |

| SARS-CoV-2 Omicron Variants (EG.5.1, HV.1) | ACE2-RBD Interaction | Flow Cytometry | Inhibition | Potent inhibition at 25 & 50 µg/mL | 293T-ACE2 | [6] |

Antiviral Activity Against Influenza Virus

This compound (TF2b) demonstrates significant inhibitory activity against multiple strains of the influenza virus, acting on both viral components and host-cell inflammatory responses.[9]

3.1 Mechanism of Action

TF2b exerts a multi-pronged attack against the influenza virus. It has been shown to inhibit neuraminidase (NA), an enzyme critical for the release of newly formed virus particles from an infected cell.[10] It may also interfere with the viral hemagglutinin (HA) protein, which is necessary for the virus to bind to and enter host cells.[10] Beyond direct antiviral effects, TF2b mitigates the severe inflammatory response, or "cytokine storm," often associated with influenza infection by down-regulating the TLR4/MAPK/p38 signaling pathway.[9][11] This leads to a reduction in pro-inflammatory cytokines like IL-6, TNF-α, and IL-1β.[9]

3.2 Quantitative Data

Studies have demonstrated the ability of this compound (TF2b) to inhibit various influenza strains in vitro and show protective effects in vivo.

| Virus Strain(s) | Effect | Assay Type | Result | Model | Citation |

| H1N1-UI182, H1N1-PR8, H3N2, H5N1 | Inhibition of viral replication | CPE Reduction | Effective inhibition observed | In vitro | [9] |

| H1N1-UI182 (lethal dose) | Alleviation of viral pneumonia | Survival Study | 55.56% survival rate at 40 mg/kg/d | In vivo (mice) | [9] |

| A/H1N1, A/H3N2, B Virus | Neuraminidase Inhibition | NA Activity Assay | IC50 values from 9.27 to 36.55 µg/mL* | In vitro | [10] |

*Result is for a theaflavins fraction (80% purity) and three derivatives, including TF2b.

Antiviral Activity Against Herpes Simplex Virus (HSV)

Theaflavin monogallates have shown potent, dose-dependent antiviral effects against Herpes Simplex Virus Type 1 (HSV-1).

4.1 Mechanism of Action

The primary anti-HSV-1 effect is due to a direct action on the virions, which inhibits the virus's entry into host cells.[12][13] Studies involving binding and penetration assays indicate that the compound interferes with the adsorption of the virus to the host cell surface, effectively blocking the first step of infection.[13] Theaflavin monogallates do not show significant antiviral effects after the virus has already penetrated the cell.[12][13]

4.2 Quantitative Data

The efficacy of theaflavin-3-monogallate (TF2) against HSV-1 has been compared with other theaflavins.

| Virus | Compound | Assay Type | Metric | Value | Cell Line(s) | Citation |

| HSV-1 | Theaflavin-3-monogallate (TF2) | MTS Assay | EC50 | 25 µM | Vero & A549 | [13] |

| HSV-1 | Theaflavin-3-monogallate (TF2) | MTS Assay | Selective Index (SI) | 4 | Vero & A549 | [13] |

Experimental Protocols

The quantitative data presented in this guide are derived from established in vitro and in vivo experimental models. Below are summaries of key methodologies.

5.1 Protease Inhibition Assay (Mpro/3CLpro) This assay measures the ability of a compound to inhibit the enzymatic activity of a viral protease.

-

Reagents: Recombinant viral protease (e.g., SARS-CoV-2 Mpro), a fluorogenic substrate peptide specific to the protease, assay buffer, and the test compound (this compound).

-

Procedure: The protease is pre-incubated with various concentrations of the test compound for a set period (e.g., 30 minutes).[3]

-

Reaction Initiation: The fluorogenic substrate is added to the mixture.

-

Measurement: As the protease cleaves the substrate, a fluorescent signal is released. The fluorescence intensity is measured over time using a plate reader.

-

Analysis: The rate of substrate cleavage in the presence of the inhibitor is compared to a control (no inhibitor). The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from a dose-response curve.[2][3]

5.2 Cytopathic Effect (CPE) Reduction Assay This assay assesses a compound's ability to protect host cells from virus-induced damage and death.

-

Cell Culture: Host cells (e.g., Vero or MDCK) are seeded in a multi-well plate and grown to confluence.

-

Infection: Cells are infected with the virus in the presence of various concentrations of the test compound. Control wells include uninfected cells and infected cells without the compound.

-

Incubation: The plate is incubated for a period sufficient for the virus to cause visible damage (cytopathic effect), such as cell rounding and detachment (typically 2-4 days).

-

Quantification of Viability: Cell viability is measured using a colorimetric assay, such as the MTS assay. The MTS reagent is added to the wells, and viable cells metabolize it into a colored formazan (B1609692) product.

-

Analysis: The absorbance is read with a plate reader. The EC50 value, the concentration of the compound that protects 50% of the cells from virus-induced death, is determined.[9]

5.3 Real-Time Quantitative PCR (RT-qPCR) Assay This method quantifies the amount of viral RNA in a sample to measure viral replication.

-

Sample Preparation: Host cells are infected with the virus and treated with the test compound. After incubation, total RNA is extracted from the cells or the supernatant.

-

Reverse Transcription (RT): The extracted viral RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): The cDNA is amplified using primers and probes specific to a viral gene (e.g., SARS-CoV-2 N and E genes).[4] A fluorescent dye incorporated into the reaction emits a signal proportional to the amount of amplified DNA.

-

Analysis: The amount of viral RNA in treated samples is compared to untreated controls to determine the percentage reduction in viral replication.

5.4 Neuraminidase (NA) Inhibition Assay This assay measures the inhibition of the influenza virus neuraminidase enzyme.

-

Reagents: Purified influenza virus (as the source of NA), a fluorogenic or chemiluminescent NA substrate, and the test compound.

-

Procedure: The virus is pre-incubated with various concentrations of the test compound.

-

Reaction: The substrate is added, and the mixture is incubated. The NA enzyme cleaves the substrate, releasing a fluorescent or luminescent signal.

-

Measurement: The signal is measured with a plate reader.

-

Analysis: The IC50 value is calculated by comparing the enzyme activity in the presence of the compound to the activity in its absence.[10]

Conclusion

This compound exhibits potent and broad-spectrum antiviral properties through multiple mechanisms of action. Its ability to inhibit critical viral enzymes like proteases and neuraminidase, block viral entry, and modulate host inflammatory pathways underscores its significant therapeutic potential. The quantitative data from in vitro and in vivo studies provide a strong foundation for its further investigation as a lead compound in the development of novel antiviral agents. This guide serves as a consolidated technical resource to aid researchers and drug developers in advancing the study of this promising natural product.

References

- 1. Theaflavin 3-gallate inhibits the main protease (Mpro) of SARS-CoV-2 and reduces its count in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Theaflavin 3-gallate inhibits the main protease (Mpro) of SARS-CoV-2 and reduces its count in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 6. The Inhibiting Effect of GB-2, (+)-Catechin, Theaflavin, and Theaflavin 3-Gallate on Interaction between ACE2 and SARS-CoV-2 EG.5.1 and HV.1 Variants [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of SARS-CoV 3C-like Protease Activity by Theaflavin-3,3′-digallate (TF3) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory effects of theaflavin-3'-gallate during influenza virus infection through regulating the TLR4/MAPK/p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Antiviral activity of theaflavin digallate against herpes simplex virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antiviral activity of theaflavin digallate against herpes simplex virus type 1 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacological Properties of Theaflavin 3'-O-gallate and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theaflavins are a class of polyphenolic compounds formed during the enzymatic oxidation of catechins in the fermentation of tea leaves, and are responsible for the characteristic reddish-brown color and brisk taste of black tea. Among these, Theaflavin (B1682790) 3'-O-gallate and its derivatives have garnered significant scientific interest due to their diverse and potent pharmacological activities. These compounds, including theaflavin (TF1), theaflavin-3-gallate (B192532) (TF2A), theaflavin-3'-gallate (TF2B), and theaflavin-3,3'-digallate (B1259011) (TF3), have demonstrated promising anticancer, anti-inflammatory, antioxidant, and antiviral properties.[1][2] This technical guide provides an in-depth overview of the core pharmacological properties of Theaflavin 3'-O-gallate derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Properties

This compound and its derivatives have exhibited significant anticancer activity across a range of cancer cell lines. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the cytotoxic effects of various theaflavin derivatives on different cancer cell lines, presented as the half-maximal inhibitory concentration (IC50).

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Theaflavin-3,3'-digallate (TF3) | A2780/CP70 (Ovarian) | MTT | 23.81 | [3] |

| Theaflavin-3-gallate (TF2a) | A-549 (Lung) | MTT | 42.1 (24h), 27.9 (48h) | [4] |

| Theaflavin-3-gallate (TF2a) | HSC-2 (Oral Squamous) | Cytotoxicity | >150 | [5] |

| Theaflavin-3'-gallate (TF2b) | HSC-2 (Oral Squamous) | Cytotoxicity | >300 | [5] |

| Isoneotheaflavin-3-gallate | HCT116 (Colorectal) | MTT | 56.32 | [6] |

| Theaflavin-3,3'-digallate (TF3) | KYSE 510 (Esophageal) | Cytotoxicity | 18 | [7] |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells (e.g., A2780/CP70) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.[1]

-

Treatment: Treat the cells with various concentrations of theaflavin derivatives (e.g., 0-50 µM) and a vehicle control (e.g., DMSO).[1]

-

Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified incubator with 5% CO₂.[1][4]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C in the dark.[1]

-

Formazan (B1609692) Solubilization: Discard the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the desired concentrations of theaflavin derivatives for a specified time.

-

Cell Harvesting: Harvest the cells, centrifuge for 10 minutes at 1500 rpm, and wash twice with cold PBS.[3]

-

Staining: Resuspend the cells in binding buffer and add Alexa Fluor 488 Annexin V and propidium (B1200493) iodide (PI). Incubate for 15 minutes at room temperature in the dark.[3]

-

Flow Cytometry: Analyze the stained cells by flow cytometry, measuring the fluorescence emission at 530 nm (for Annexin V-FITC) and 575 nm (for PI) using 488 nm excitation.[3]

Signaling Pathways

Theaflavin derivatives induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the regulation of Bcl-2 family proteins and the activation of caspases.

Caption: Theaflavin derivatives induce apoptosis via extrinsic and intrinsic pathways.

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Theaflavin derivatives have been shown to inhibit this pathway.

Caption: Theaflavins inhibit the PI3K/Akt signaling pathway, reducing cell survival.

Anti-inflammatory Properties

Theaflavin derivatives possess potent anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway and the reduction of pro-inflammatory mediators.

Data Presentation: Inhibition of Inflammatory Mediators

| Compound | Cell Line/Model | Effect | Reference |

| Theaflavin-3,3'-digallate (TF3) | RAW 264.7 Macrophages | Inhibits NO, TNF-α, IL-6, IL-1β production | [8] |

| Theaflavin-3,3'-digallate (TF3) | Adipocyte-Macrophage Co-culture | Suppresses NO, TNF-α, IL-6, IL-1β; enhances IL-10 | [8] |

| Theaflavins | Intestinal Epithelial Cells | Suppresses ICAM-1 and VCAM-1 expression | [8] |

Experimental Protocols

This protocol details the analysis of key proteins in the NF-κB pathway.

-

Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) and pre-treat with theaflavin derivatives for 1 hour before stimulating with an inflammatory agent like lipopolysaccharide (LPS).

-

Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of IκBα and p65 overnight at 4°C. Follow with incubation with an HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an ECL detection system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).

Signaling Pathways

Theaflavin derivatives inhibit the activation of NF-κB, a key transcription factor for pro-inflammatory genes.

Caption: Theaflavins block NF-κB activation by inhibiting IKK phosphorylation.

Antioxidant Properties

The antioxidant activity of theaflavins is attributed to their ability to scavenge free radicals and chelate metal ions, with the galloyl moiety playing a crucial role.[9][10]

Data Presentation: Radical Scavenging Activity

| Compound | Assay | IC50 (µmol/L) or Activity | Reference |

| Theaflavin-3,3'-digallate (TF3) | DPPH Radical Scavenging | Highest activity among theaflavins | [11] |

| Theaflavin-3,3'-digallate (TF3) | Hydrogen Peroxide (H₂O₂) Scavenging | 0.39 | [11] |

| Theaflavin (TF1) | Superoxide Radical Scavenging | 14.50 | [11] |

| Theaflavin-3-gallate (TF2A) | Superoxide Radical Scavenging | ~18.6 - 26.7 | [11] |

| Theaflavin-3'-gallate (TF2B) | Superoxide Radical Scavenging | ~18.6 - 26.7 | [11] |

Experimental Protocols

This assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical.

-

Preparation: Prepare a stock solution of DPPH in methanol.

-

Reaction Mixture: Mix various concentrations of theaflavin derivatives with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solution at 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity.

Workflow Diagram

References

- 1. Theaflavin-3, 3′-digallate induces apoptosis and G2 cell cycle arrest through the Akt/MDM2/p53 pathway in cisplatin-resistant ovarian cancer A2780/CP70 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Antiviral activity of theaflavin digallate against herpes simplex virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. kumc.edu [kumc.edu]

- 7. Theaflavin Inhibits LPS-Induced IL-6, MCP-1, and ICAM-1 Expression in Bone Marrow-Derived Macrophages Through the Blockade of NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. atcc.org [atcc.org]

- 9. benchchem.com [benchchem.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Theaflavin-3,3′-digallate triggers apoptosis in osteosarcoma cells via the caspase pathway [jcancer.org]

Theaflavin 3'-O-gallate and its Interaction with Cellular Membranes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theaflavin (B1682790) 3'-O-gallate (TF3), a prominent bioactive polyphenol in black tea, has garnered significant scientific interest due to its diverse pharmacological activities, many of which are intrinsically linked to its interaction with cellular membranes. This technical guide provides a comprehensive overview of the current understanding of TF3's engagement with the lipid bilayer, its influence on membrane-associated proteins, and the subsequent modulation of critical signaling pathways. Through a combination of molecular dynamics simulations and experimental evidence, this document elucidates the biophysical and biochemical underpinnings of TF3's cellular effects. Detailed experimental protocols for key analytical techniques are provided to facilitate further research in this area. Furthermore, this guide presents a visual representation of the signaling cascades initiated by TF3's membrane interactions, offering a valuable resource for researchers in drug discovery and development.

Introduction

The cellular membrane is a dynamic and complex interface that not only serves as a physical barrier but also plays a crucial role in cellular communication, transport, and signal transduction. The lipid bilayer, with its embedded and associated proteins, is a primary target for many exogenous molecules, including dietary polyphenols. Theaflavin 3'-O-gallate (TF3), a benzotropolone flavonoid formed during the enzymatic oxidation of tea catechins, has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. A growing body of evidence suggests that these effects are, at least in part, mediated by its direct interaction with cellular membranes.

This guide explores the multifaceted nature of TF3's interaction with cellular membranes, focusing on:

-

Biophysical Interactions: The affinity, binding orientation, and impact of TF3 on the physical properties of the lipid bilayer, such as fluidity and lipid organization.

-

Interaction with Membrane Proteins: The modulation of membrane-bound receptors and enzymes by TF3.

-

Signaling Pathway Modulation: The downstream cellular signaling cascades activated or inhibited by TF3's membrane interactions.

By providing a detailed technical overview, this document aims to equip researchers with the foundational knowledge and practical methodologies to further investigate the therapeutic potential of this compound.

Biophysical Interaction with the Lipid Bilayer

Molecular dynamics (MD) simulations have been instrumental in elucidating the nature of the interaction between theaflavins, including TF3, and model lipid bilayers, such as those composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC)[1].

Affinity and Binding

Theaflavins exhibit a notable affinity for the surface of the lipid bilayer, a phenomenon primarily driven by the formation of hydrogen bonds between the hydroxyl groups of the polyphenol and the phosphate (B84403) and carbonyl groups of the phospholipids[1][2]. The presence and position of the galloyl moiety on the theaflavin structure significantly influence this interaction. The galloyl group, with its additional hydroxyl groups, enhances the hydrogen bonding capacity, leading to a stronger association with the membrane surface[1].

While specific binding affinity constants (Kd) for TF3 with cellular membranes are not yet extensively reported in the literature, molecular dynamics studies consistently demonstrate a spontaneous and stable association of theaflavins with the lipid bilayer interface[1][2].

Orientation and Localization

MD simulations reveal that theaflavins, including TF3, do not deeply penetrate the hydrophobic core of the membrane but rather reside at the lipid-water interface[1]. The benzotropolone ring of the theaflavin molecule tends to orient parallel to the membrane surface, allowing for maximal interaction between its hydroxyl groups and the polar head groups of the phospholipids. The galloyl moiety typically remains in the aqueous phase, further anchoring the molecule to the membrane surface[3].

Effects on Membrane Fluidity and Order

The interaction of polyphenols with the lipid bilayer can alter its physical properties, including membrane fluidity and lipid packing. While specific quantitative data from techniques like fluorescence anisotropy for TF3 are limited, studies on similar galloylated polyphenols suggest that they can influence membrane order. For instance, some polyphenols have been shown to decrease membrane fluidity by restricting the motion of the lipid acyl chains[4]. The extent of this effect is dependent on the concentration of the polyphenol and the lipid composition of the membrane.

Table 1: Summary of Biophysical Interactions of this compound with Cellular Membranes

| Parameter | Observation | Method of Determination | Reference |

| Binding Affinity (Kd) | Not yet quantitatively determined. | Future studies using Isothermal Titration Calorimetry (ITC) are recommended. | |

| Primary Driving Force | Hydrogen bonding between polyphenol hydroxyls and phospholipid head groups. | Molecular Dynamics Simulations | [1][2] |

| Localization | Adsorption at the lipid-water interface. | Molecular Dynamics Simulations | [1] |

| Orientation | Benzotropolone ring parallel to the membrane surface. | Molecular Dynamics Simulations | [3] |

| Effect on Fluidity | Likely to decrease membrane fluidity (increase order), but specific quantitative data for TF3 is lacking. | Fluorescence Anisotropy, Solid-State NMR (future studies) | [4] |

Interaction with Membrane Proteins and Signaling Pathways

Beyond its interaction with the lipid bilayer, TF3 has been shown to directly engage with membrane-associated proteins, thereby modulating intracellular signaling cascades.

G Protein-Coupled Receptor 55 (GPR55) Activation

Recent studies have identified this compound as an agonist for the G protein-coupled receptor 55 (GPR55)[5][6]. This interaction is significant as GPR55 is implicated in various physiological processes, including the regulation of glucose homeostasis.

Upon binding to GPR55, TF3 initiates a downstream signaling cascade involving:

-

Increased Intracellular Calcium ([Ca2+]i): Activation of GPR55 leads to a transient increase in the concentration of intracellular calcium ions[5].

-

Activation of Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII): The rise in intracellular calcium activates CaMKII, a key signaling intermediate[5].

-